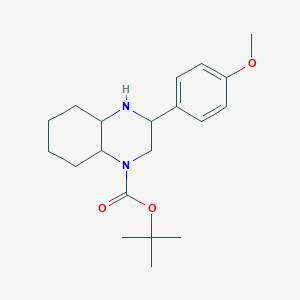

Tert-butyl 3-(4-methoxyphenyl)-decahydroquinoxaline-1-carboxylate

Descripción general

Descripción

Synthesis Analysis

While the exact synthesis of “Tert-butyl 3-(4-methoxyphenyl)-decahydroquinoxaline-1-carboxylate” is not available, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized . The synthesis of these compounds involved the use of N-Boc piperazine as a building block .Aplicaciones Científicas De Investigación

Antioxidant Effects and Carcinogenesis Prevention

Several studies have focused on the antioxidant properties of tert-butyl-4-hydroxyanisole (BHA) and related compounds, observing their potential in inhibiting carcinogenesis. For instance, antioxidants like ethoxyquin and 2(3)-tert-butyl-4-hydroxyanisole have been noted to inhibit hepatic tumorigenesis in rats fed with ciprofibrate, a peroxisome proliferator, indicating their potential in scavenging active oxygen species and retarding neoplasia (Rao, Lalwani, Watanabe, & Reddy, 1984). Furthermore, the inhibitory effects of phenolic compounds on benzo(a)pyrene-induced neoplasia in mice have been documented, highlighting the importance of evaluating the role of these compounds in response to exposure to chemical carcinogens (Wattenberg, Coccia, & Lam, 1980).

Metabolic Pathways and Toxicity Studies

Studies have also explored the metabolism of tert-butylhydroquinone (TBHQ) and its role in promoting kidney and bladder carcinogenesis in rats. The formation of sulfur-containing metabolites, which could play a role in the toxicity of TBHQ to kidney and bladder, has been a particular focus (Peters, Lau, Dulik, Murphy, van Ommen, & van Bladeren, 1996). Additionally, the relationship between reactive oxygen/free radical species and tumor promotion has been investigated, revealing an inhibition of tumor-induced ornithine decarboxylase activity by lipophilic phenolic antioxidants, suggesting a role for reactive oxygen and/or free radical species in tumor promotion (Kozumbo, Seed, & Kensler, 1983).

Cardioprotective Actions

Some studies have highlighted the potential cardioprotective actions of tert-butylhydroquinone (TBHQ). For instance, TBHQ has been shown to activate Akt in myocardium, suppress apoptosis, and ameliorate pressure overload-induced cardiac dysfunction. This suggests that TBHQ treatment might represent a novel strategy for timely activation of the cytoprotective Akt pathway in stressed myocardium (Zhang et al., 2015).

Propiedades

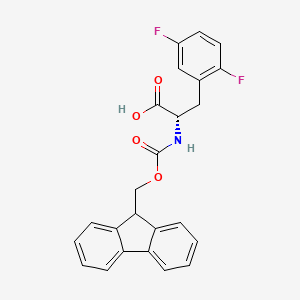

IUPAC Name |

tert-butyl 3-(4-methoxyphenyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoxaline-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O3/c1-20(2,3)25-19(23)22-13-17(14-9-11-15(24-4)12-10-14)21-16-7-5-6-8-18(16)22/h9-12,16-18,21H,5-8,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORASFJUSJVJPBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(NC2C1CCCC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(4-methoxyphenyl)-decahydroquinoxaline-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-amino]-ethanol](/img/structure/B3070666.png)

![4-Pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B3070683.png)

![3-({1-[4-(Tert-butyl)phenyl]ethyl}sulfinyl)-1,2-propanediol](/img/structure/B3070688.png)

![methyl 4-benzyl-6-(3-chloro-4-methoxyphenyl)-1,3-dioxohexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate](/img/structure/B3070706.png)